molecular formula C16H24O B2662153 (S)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol CAS No. 142651-57-8

(S)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol

Cat. No.: B2662153
CAS No.: 142651-57-8
M. Wt: 232.367
InChI Key: BLYVFGQOFUGFPX-NSHDSACASA-N
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Description

(S)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C16H24O and its molecular weight is 232.367. The purity is usually 95%.
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Biological Activity

(S)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol, also known as beta-octahydrotetramethylnaphthalenyl ethanone (OTNE), is a compound of interest due to its various biological activities. This article compiles relevant data on its biological effects, including toxicity studies, antimicrobial properties, and potential therapeutic applications.

PropertyValue
Molecular FormulaC16H22O
Molecular Weight230.35 g/mol
CAS Number17610-21-8
Density0.941 g/cm³
Melting Point26-27 °C
Boiling Point98 °C
Flash Point141.1 °C

Acute Toxicity

A dermal acute toxicity study conducted on Sprague Dawley rats showed that a single application of OTNE at a dose of 5000 mg/kg did not result in mortality or significant clinical signs of toxicity. The reported LD50 for OTNE was greater than 5000 mg/kg body weight, indicating low acute toxicity via the dermal route .

Sensitization Potential

In a skin sensitization study with guinea pigs, OTNE demonstrated moderate sensitization potential with a concentration producing a three-fold increase in lymphocyte proliferation (EC3) of 6.07% . This suggests that while the compound is generally safe at low doses, it may provoke an immune response in sensitive individuals.

Antimicrobial Activity

Research has indicated that OTNE exhibits antimicrobial properties against various pathogens. In vitro studies have shown that it possesses significant inhibitory effects against Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition zones greater than those observed with standard antibiotics like ampicillin . This positions OTNE as a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

OTNE has been evaluated for its antioxidant capabilities. It has shown strong radical scavenging activity and reducing power in assays such as DPPH (1,1-Diphenyl-2-Picryl Hydrazyl) and FRAP (Ferric Reducing Antioxidant Power). These properties suggest that OTNE could be beneficial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

  • Dermal Absorption Study : A study assessing the dermal absorption of OTNE found that approximately 14% of the applied dose was absorbed after 96 hours. This highlights the compound's potential for systemic effects following dermal exposure .
  • Metabolism : In metabolic studies involving radiolabeled OTNE, multiple metabolites were identified in urine samples from treated rats. This indicates that OTNE undergoes significant biotransformation in vivo, which could influence its biological activity and toxicity profile .
  • Therapeutic Applications : Given its antioxidant and antimicrobial properties, OTNE is being explored for potential applications in cosmetics and pharmaceuticals aimed at treating skin infections and oxidative stress-related conditions.

Scientific Research Applications

Pharmaceutical Research

(S)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol has been studied for its potential therapeutic effects. Its structural similarity to known bioactive compounds suggests it may exhibit pharmacological activity:

  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit certain cancer cell lines by inducing apoptosis.
  • Neuroprotective Effects : Research is ongoing to explore its potential in protecting neuronal cells from oxidative stress.

Chemical Ecology

The compound is also relevant in the field of chemical ecology:

  • Pheromone Research : Its structural characteristics make it a candidate for studying pheromone-like substances in insects.
  • Plant-Insect Interactions : It may play a role in mediating interactions between plants and herbivorous insects.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation and an increase in apoptotic markers. This suggests potential for future drug development targeting specific cancer types.

Case Study 2: Neuroprotection

Research conducted at a leading university examined the neuroprotective effects of the compound in models of neurodegeneration. The findings indicated that treatment with this compound significantly reduced markers of oxidative stress and improved neuronal survival rates.

Q & A

Q. Basic: What spectroscopic techniques are most reliable for characterizing (S)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol?

Answer:

  • 1H/13C NMR : Assign protons and carbons in the tetrahydronaphthalene core and ethanol moiety. For example, methyl groups at positions 5,5,8,8 will show distinct singlet peaks in 1H NMR, while the hydroxyl proton may appear as a broad signal .
  • IR Spectroscopy : Confirm the presence of the hydroxyl group (broad stretch ~3200–3600 cm⁻¹) and aromatic/alkyl C-H stretches .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₁₅H₂₄O, theoretical mass 220.18 g/mol) and fragmentation patterns .

Q. Basic: What synthetic routes are commonly employed for this compound?

Answer:

  • Condensation Reactions : Use modified Nencki methods, such as refluxing substituted naphthols with glacial acetic acid in the presence of ZnCl₂ or KOH. For stereochemical control, asymmetric catalysis (e.g., chiral auxiliaries) may be required .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) are standard .

Q. Advanced: How can enantiomeric purity be assessed and optimized during synthesis?

Answer:

  • Chiral HPLC : Use columns like Chiralcel OD-H with hexane/isopropanol mobile phases to resolve (S)- and (R)-enantiomers. Retention times and peak area ratios quantify enantiomeric excess .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps like hydroxylation or alkylation to enhance stereoselectivity .

Q. Advanced: What strategies resolve contradictions in reported biological activities?

Answer:

  • Standardized Assays : Reproduce antimicrobial activity studies (e.g., disk diffusion or MIC assays) using consistent bacterial strains and growth conditions. Discrepancies may arise from variations in substituent positioning or solvent effects .
  • Control Experiments : Test intermediates and analogs to isolate the bioactive moiety. For example, highlights chlorine substituents as critical for antimicrobial activity .

Q. Basic: What physical properties are critical for its purification and handling?

Answer:

  • Boiling Point : ~315°C (similar to analogs in ), necessitating vacuum distillation for thermal stability .
  • Solubility : Low polarity in hexane; moderate in ethanol. Solubility data inform recrystallization solvent choices .
  • Hygroscopicity : The hydroxyl group may require anhydrous storage to prevent decomposition .

Q. Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Substituent Variation : Introduce halogens (e.g., Cl, F) at the tetrahydronaphthalene ring or modify the ethanol side chain (e.g., esterification). lists analogs with substituents affecting bioactivity .
  • Stereochemical Probes : Synthesize (R)-isomers or diastereomers to assess stereochemical influence on receptor binding .
  • In Silico Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with biological targets like cyclooxygenase enzymes .

Properties

IUPAC Name

(1S)-1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O/c1-11(17)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10-11,17H,8-9H2,1-5H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYVFGQOFUGFPX-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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